molecular formula C18H17N3O4 B3854550 4-(2-{[(phenylacetyl)amino]acetyl}carbonohydrazonoyl)benzoic acid

4-(2-{[(phenylacetyl)amino]acetyl}carbonohydrazonoyl)benzoic acid

Cat. No. B3854550
M. Wt: 339.3 g/mol
InChI Key: VXJCDPKKMIAXAI-RGVLZGJSSA-N
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Description

The compound “4-(2-{[(phenylacetyl)amino]acetyl}carbonohydrazonoyl)benzoic acid” is a complex organic molecule. It is a derivative of 4-[(Phenylacetyl)amino]benzoic acid . The compound contains a phenylacetyl group, an amino group, a carbonohydrazonoyl group, and a benzoic acid group .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The phenylacetyl group would provide a benzene ring structure, the amino group would introduce nitrogen, and the carbonohydrazonoyl group would introduce additional carbon and nitrogen atoms . The benzoic acid group would introduce a carboxyl group, which consists of a carbon atom double-bonded to an oxygen atom and single-bonded to a hydroxyl group .


Chemical Reactions Analysis

The compound would likely undergo a variety of chemical reactions due to the presence of its multiple functional groups. For example, the amino group could participate in nucleophilic substitution reactions , and the carboxyl group of the benzoic acid could undergo reactions typical of carboxylic acids .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxyl and amino groups could impact its solubility in water . The compound’s molecular weight would be relatively high due to the presence of multiple heavy atoms (carbon, oxygen, and nitrogen) .

properties

IUPAC Name

4-[(E)-[[2-[(2-phenylacetyl)amino]acetyl]hydrazinylidene]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c22-16(10-13-4-2-1-3-5-13)19-12-17(23)21-20-11-14-6-8-15(9-7-14)18(24)25/h1-9,11H,10,12H2,(H,19,22)(H,21,23)(H,24,25)/b20-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXJCDPKKMIAXAI-RGVLZGJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NCC(=O)NN=CC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC(=O)NCC(=O)N/N=C/C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49825599
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-[((E)-2-{2-[(2-phenylacetyl)amino]acetyl}hydrazono)methyl]benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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